6-Bromo-2H-pyrazino[2,3-b][1,4]oxazin-3(4H)-one
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Overview
Description
6-Bromo-2H-pyrazino[2,3-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a bromine atom attached to a pyrazino-oxazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2H-pyrazino[2,3-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with bromoacetyl bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2H-pyrazino[2,3-b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, and alkoxide ions are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pyrazino-oxazinone derivatives, which can have different functional groups attached to the core structure.
Scientific Research Applications
6-Bromo-2H-pyrazino[2,3-b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its photoluminescent properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2H-pyrazino[2,3-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrazino[2,3-b][1,4]oxazin-3(4H)-one: Lacks the bromine atom but shares the core structure.
6-Chloro-2H-pyrazino[2,3-b][1,4]oxazin-3(4H)-one: Similar structure with a chlorine atom instead of bromine.
6-Fluoro-2H-pyrazino[2,3-b][1,4]oxazin-3(4H)-one: Contains a fluorine atom in place of bromine.
Uniqueness
6-Bromo-2H-pyrazino[2,3-b][1,4]oxazin-3(4H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can also enhance the compound’s photoluminescent properties, making it valuable in materials science applications.
Properties
Molecular Formula |
C6H4BrN3O2 |
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Molecular Weight |
230.02 g/mol |
IUPAC Name |
6-bromo-4H-pyrazino[2,3-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C6H4BrN3O2/c7-3-1-8-6-5(9-3)10-4(11)2-12-6/h1H,2H2,(H,9,10,11) |
InChI Key |
NEPNIKOILXVJQH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=NC(=CN=C2O1)Br |
Origin of Product |
United States |
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